molecular formula C10H11BrO4 B13535394 3-(2-Bromo-5-methoxyphenyl)-2-hydroxypropanoic acid

3-(2-Bromo-5-methoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B13535394
M. Wt: 275.10 g/mol
InChI Key: HPXLETFOIMLREL-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-methoxyphenyl)-2-hydroxypropanoic acid: 2-bromo-5-methoxyphenylglycolic acid , is an organic compound with the chemical formula C9H9BrO4. It belongs to the class of phenylglycolic acids and contains both a carboxylic acid group and a hydroxyl group. The compound’s systematic name reflects its structure: a hydroxypropanoic acid derivative substituted with a bromine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring .

Preparation Methods

Synthetic Routes: The synthesis of 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid involves several steps. One common synthetic route starts with the bromination of 2-methoxyphenylboronic acid using a brominating agent. The resulting bromo compound is then subjected to hydrolysis to yield the target compound . Specific reaction conditions and reagents may vary depending on the synthetic approach.

Industrial Production Methods: While there is no large-scale industrial production of this compound, it can be synthesized in research laboratories for various applications.

Chemical Reactions Analysis

Reactivity: 3-(2-Bromo-5-methoxyphenyl)-2-hydroxypropanoic acid can participate in various chemical reactions:

Common Reagents and Conditions:

    Brominating Agents: Used for bromination of the precursor compound.

    Hydrolytic Conditions: Acidic or basic hydrolysis conditions.

    Base-Catalyzed Protodeboronation: To remove the boron group.

Major Products: The major product of the hydrolysis reaction is this compound itself.

Scientific Research Applications

This compound finds applications in various scientific fields:

    Medicine: It may be investigated for potential therapeutic effects due to its unique structure.

    Chemical Research: Researchers use it as a building block for more complex molecules.

    Biological Studies: It could serve as a probe in biological studies.

Mechanism of Action

The precise mechanism of action for 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid remains an area of ongoing research. Its effects may involve interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While this compound is relatively unique due to its specific substitution pattern, similar compounds include:

Properties

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11BrO4/c1-15-7-2-3-8(11)6(4-7)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

HPXLETFOIMLREL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC(C(=O)O)O

Origin of Product

United States

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